2,6-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide
Description
2,6-Difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (CAS: 946351-64-0) is a triazolo-thiazine derivative with a molecular formula of C₁₂H₁₀F₂N₄OS and a molecular weight of 296.30 g/mol . Its structure consists of a benzamide core substituted with two fluorine atoms at the 2- and 6-positions, linked to a partially saturated triazolo[3,4-b][1,3]thiazine heterocycle. The SMILES string (O=C(c1c(F)cccc1F)Nc1nnc2n1CCCS2) highlights the fused triazole-thiazine system and the electron-withdrawing fluorine substituents .
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4OS/c13-7-3-1-4-8(14)9(7)10(19)15-11-16-17-12-18(11)5-2-6-20-12/h1,3-4H,2,5-6H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRGHNJUFUKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of 2,6-Difluorobenzoic Acid
The carboxylic acid group is activated using thionyl chloride (SOCl₂), a method widely employed for its efficiency and low cost. In a representative procedure, 2,6-difluorobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous DMF at 70–80°C for 4 hours, yielding 2,6-difluorobenzoyl chloride with >90% conversion. Excess SOCl₂ is removed under reduced pressure, and the crude acyl chloride is used directly in subsequent steps.
Table 1: Comparison of Acyl Chloride Formation Methods
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DMF | 70–80 | 4 | 92 |
| Oxalyl chloride | CH₂Cl₂ | 25 | 12 | 85 |
| PCl₅ | Toluene | 110 | 2 | 78 |
Synthesis of the Triazolo-Thiazine Ring
The 5H,6H,7H-triazolo[3,4-b]thiazin-3-amine core is constructed via cyclocondensation and oxidation steps.
Cyclocondensation of Thiosemicarbazide
A thiosemicarbazide intermediate is cyclized under acidic conditions to form the triazole ring. For example, treatment of 3-amino-5,6-dihydro-2H-thiazin-4-amine with hydrazine hydrate in ethanol at reflux for 6 hours generates the triazolo-thiazine scaffold. The reaction proceeds via intramolecular nucleophilic attack, with the thione sulfur participating in ring closure.
Oxidation and Functionalization
The dihydrothiazine ring is oxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane, introducing the requisite saturation (5H,6H,7H configuration). Subsequent bromination at the 3-position with N-bromosuccinimide (NBS) affords 3-bromo-triazolo-thiazine, which undergoes nucleophilic substitution with aqueous ammonia to yield the 3-amine derivative.
Amide Coupling Strategies
The final step involves coupling 2,6-difluorobenzoyl chloride with triazolo-thiazin-3-amine.
Schotten-Baumann Reaction
In a classical approach, the amine (1.0 equiv) is dissolved in THF and treated with the acyl chloride (1.2 equiv) in the presence of aqueous NaHCO₃ at 0°C. The reaction achieves moderate yields (60–70%) but requires careful pH control to prevent hydrolysis.
Coupling Agent-Mediated Synthesis
Modern protocols employ coupling agents such as HATU or EDCl. For instance, mixing the amine (1.0 equiv), 2,6-difluorobenzoic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF at 40°C for 12 hours affords the target compound in 85% yield. This method avoids isolating the acyl chloride, streamlining the process.
Table 2: Optimization of Amide Coupling Conditions
| Coupling Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 40 | 85 |
| EDCl/HOBt | TEA | CH₂Cl₂ | 25 | 72 |
| DCC | NMM | THF | 0 | 65 |
Analytical Characterization
The final product is validated using spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but they often involve standard laboratory procedures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the benzamide structure .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 2,6-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide exhibits promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival. This inhibition leads to apoptosis in various cancer cell lines.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer by inducing cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens:
- Broad-spectrum Efficacy : In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
- Case Study : Research published in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showcasing potential for development into a new class of antibiotics .
Anti-inflammatory Effects
Another significant application is its anti-inflammatory properties:
- Mechanism : The compound has been found to inhibit the production of pro-inflammatory cytokines through modulation of the NF-kB signaling pathway.
- Case Study : In vivo studies demonstrated that treatment with this compound resulted in reduced inflammation in animal models of arthritis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Kinase inhibition | |
| Antimicrobial | Broad-spectrum activity | |
| Anti-inflammatory | NF-kB signaling modulation |
Table 2: Comparative Efficacy Against Pathogens
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds allows it to interact with various receptors, leading to its biological effects . The exact molecular targets and pathways are still under investigation, but its structure-activity relationship suggests significant potential in drug design .
Comparison with Similar Compounds
4-Fluoro-N-{5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]Thiazin-3-yl}Benzamide (CAS: 946300-23-8)
- Molecular Formula : C₁₂H₁₁FN₄OS
- Molecular Weight : 278.31 g/mol
- Key Difference : A single fluorine atom at the 4-position of the benzamide ring instead of 2,6-difluoro substitution.
- Implications : Reduced steric hindrance and altered electronic effects compared to the 2,6-difluoro analogue. The para-fluorine may enhance π-stacking interactions in biological targets but reduce dipole moments .
4-Methoxy-N-{5H,6H,7H-[1,2,4]Triazolo[3,4-b][1,3]Thiazin-3-yl}Benzamide (BK48052)
- Molecular Formula : C₁₃H₁₄N₄O₂S
- Molecular Weight : 290.34 g/mol
- Key Difference : Methoxy group at the 4-position instead of fluorine.
Analogues with Modified Heterocyclic Cores
2,6-Difluoro-N-{5H,6H-[1,2,4]Triazolo[3,4-b][1,3]Thiazol-3-yl}Benzamide (BK45327)
- Molecular Formula : C₁₁H₈F₂N₄OS
- Molecular Weight : 282.27 g/mol
- Key Difference : Thiazole (unsaturated) instead of thiazine (partially saturated) in the fused triazolo system.
- Implications: The thiazole core lacks the conformational flexibility of the thiazine ring, which may reduce binding versatility in enzyme pockets.
N-(2,6-Difluorophenyl)-5-Fluoro-4-(3-Oxo-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3]Thiazin-2(3H)-yl)Benzamide (EP 3 532 474 B1)
- Molecular Formula : C₁₉H₁₄F₃N₅O₂S
- Molecular Weight : 445.41 g/mol
- Key Difference : Additional fluorine and trifluoropropyl substituents on the benzamide and triazolo-thiazine core.
- Implications : The trifluoropropyl group enhances metabolic stability and lipophilicity, making this analogue more suited for in vivo applications .
Bioactivity Comparison
Physicochemical Properties
Biological Activity
Chemical Identity and Properties
2,6-difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 296.30 g/mol. It is characterized by its unique structure that includes a benzamide moiety and a triazolothiazine derivative. The compound appears as a white to off-white crystalline powder and is soluble in organic solvents such as DMSO and DMF but has limited solubility in water .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited IC50 values ranging from 1.1 to 18.8 µM across different cell lines, indicating potent anticancer activity compared to standard treatments .
- Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling molecules involved in cell survival and proliferation.
Antimicrobial Activity
The compound also shows antimicrobial properties :
- Broad Spectrum : It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to conventional antibiotics.
- Inhibition Studies : Inhibition zones were measured using standard disk diffusion methods, revealing significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has been explored for additional biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models.
- Antioxidant Activity : Studies indicate that it may scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related diseases .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2-amino-4,6-difluorobenzamide.
- Reagents : Thiosemicarbazide is reacted with appropriate electrophiles under basic conditions to form the triazolothiazine core.
- Purification Techniques : The final product is purified using recrystallization or chromatography techniques.
Characterization is typically performed using NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the structure and purity of the synthesized compound .
Case Studies
Several research studies have documented the biological activities of this compound:
- Study on Cancer Cells : A study published in Pharmaceutical Research evaluated the effects of this compound on MCF-7 breast cancer cells. The findings indicated a dose-dependent reduction in cell viability alongside increased apoptosis markers .
- Antimicrobial Evaluation : Another study assessed its antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
Q & A
Q. Key Conditions :
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Chloroacetonitrile | Ethanol | Reflux | 90% | |
| Phenacyl bromides | Ethanol | 70–100°C | 55–63% | |
| Sodium acetate | Fused reflux | 24–72 hrs | 63–90% |
Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Q. Basic
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., δ 2.79 ppm for methyl groups in ).
- Elemental Analysis : Validates stoichiometry (C, H, N, S content).
- Melting Point : Consistency in melting points indicates purity (e.g., 114–134°C in ).
How can structure-activity relationship (SAR) studies guide the optimization of triazolothiadiazine derivatives for enhanced PDE4 inhibition?
Q. Advanced
- Substituent Effects :
- Phenyl Appendages : Electron-donating groups (e.g., methoxy) at the 6-position enhance PDE4A binding (IC < 10 nM for compound 10 in ).
- Heterocyclic Moieties : Pyridazine cores improve selectivity over PDE4 isoforms (e.g., compound 18 in ).
- Methodology :
- Enzyme Assays : Measure IC against PDE4A/B/C/D isoforms.
- Selectivity Panels : Test against 21 PDE family members to confirm isoform specificity.
What in vitro assays are most effective for evaluating the antimicrobial potential of triazolothiadiazine-based compounds?
Q. Advanced
- Broth Microdilution : Determines minimum inhibitory concentrations (MICs) against S. aureus and E. coli ().
- Agar Diffusion : Zones of inhibition correlate with potency (e.g., 14–18 mm for pyrazole-substituted derivatives in ).
What methodologies are employed in computational docking studies to predict the interaction of this compound with PDE4 isoforms?
Q. Advanced
- Software : Tools like AutoDock Vina or Schrödinger Suite model ligand-enzyme interactions.
- Key Interactions :
- Hydrogen Bonding : Between triazolothiadiazine cores and PDE4 catalytic residues (e.g., Gln-443).
- π-Stacking : Aromatic substituents align with hydrophobic pockets (e.g., Phe-446).
- Validation : Compare docking scores with experimental IC values.
How do researchers address discrepancies in biological activity data across different triazolothiadiazine derivatives?
Q. Methodological
- Variable Assay Conditions : Standardize protocols (e.g., bacterial strain, inoculum size).
- Substituent Analysis : Use SAR to isolate effects of specific groups (e.g., methoxy vs. nitro).
- Enzyme Isoforms : Test compounds across PDE4A/B/C/D to account for isoform-dependent activity.
What are the effective approaches for synthesizing and characterizing inorganic salts of triazolothiadiazine carboxylic acid derivatives?
Q. Basic
- Salt Formation : React carboxylic acid derivatives with NaOH/KOH in ethanol to form sodium/potassium salts.
- Characterization :
- Solubility Testing : Compare solubility in polar vs. non-polar solvents.
- Thermogravimetric Analysis (TGA) : Assess thermal stability.
Which antioxidant evaluation assays provide reliable data for triazolothiadiazine compounds, and how are they interpreted?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
